molecular formula C11H21NO B12272291 2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol

2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol

Cat. No.: B12272291
M. Wt: 183.29 g/mol
InChI Key: FYFJUBHVTOMMRD-UHFFFAOYSA-N
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Description

2-({Bicyclo[221]heptan-2-yl}amino)butan-1-ol is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with butan-1-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce significant quantities of the compound efficiently. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide
  • Bicyclo[2.2.1]heptan-2-ol
  • 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-ol

Uniqueness

2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol is unique due to its specific bicyclic structure and the presence of both amino and hydroxyl functional groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanylamino)butan-1-ol

InChI

InChI=1S/C11H21NO/c1-2-10(7-13)12-11-6-8-3-4-9(11)5-8/h8-13H,2-7H2,1H3

InChI Key

FYFJUBHVTOMMRD-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CC2CCC1C2

Origin of Product

United States

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